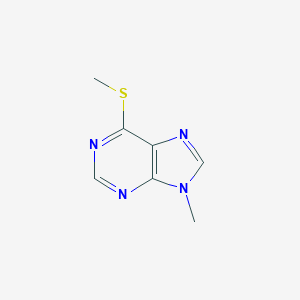
9-methyl-6-methylsulfanylpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-6-methylsulfanylpurine: is a purine derivative that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a methyl group at the 9th position and a methylthio group at the 6th position on the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-6-methylsulfanylpurine typically involves the alkylation of 6-methylthiopurine. One common method includes the reaction of 6-methylthiopurine with methyl iodide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar alkylation reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-methyl-6-methylsulfanylpurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the purine ring, particularly at positions that are not sterically hindered.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Methyl iodide is a common reagent for alkylation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated purine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-methyl-6-methylsulfanylpurine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It can interact with purine-binding enzymes, affecting their function .
Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production processes .
Mécanisme D'action
The mechanism of action of 9-methyl-6-methylsulfanylpurine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations .
Comparaison Avec Des Composés Similaires
6-Methylthiopurine: Similar structure but lacks the methyl group at the 9th position.
9-Methylpurine: Similar structure but lacks the methylthio group at the 6th position.
6-Thioguanine: Contains a thiol group instead of a methylthio group at the 6th position.
Uniqueness: 9-methyl-6-methylsulfanylpurine is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for specific interactions with enzymes and nucleic acids, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
1127-75-9 |
|---|---|
Formule moléculaire |
C7H8N4S |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
9-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-5-6(11)8-3-9-7(5)12-2/h3-4H,1-2H3 |
Clé InChI |
WSHSHJGZEQTGJO-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1N=CN=C2SC |
SMILES canonique |
CN1C=NC2=C1N=CN=C2SC |
Key on ui other cas no. |
1127-75-9 |
Synonymes |
9-Methyl-6-(methylthio)-9H-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















